N-(2-fluoro-6-hydroxyphenyl)acetamide
Description
N-(2-Fluoro-6-hydroxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 6-position. Structurally, the compound combines the acetamide backbone (CH₃CONH–) with a di-substituted aromatic ring, conferring unique electronic and steric properties.
Properties
CAS No. |
384346-28-5 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
N-(2-fluoro-6-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)10-8-6(9)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11) |
InChI Key |
WWQLYMAILGXGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Detailed Analysis of Structural Analogues
(a) Halogenated Phenyl Derivatives
- N-(2,4-Difluoro-6-nitrophenyl)acetamide (): The nitro group at the 6-position increases electrophilicity, making this compound a reactive intermediate for synthesizing heterocyclic compounds (e.g., thiadiazoles or triazoles) . Compared to the target compound, the absence of a hydroxyl group reduces hydrogen-bonding capacity but enhances stability under acidic conditions.
- N-(2-Fluorophenyl)acetamide Derivatives (): Fluorine at the 2-position improves metabolic stability and lipophilicity, a trait leveraged in drug design. However, the lack of a hydroxyl group limits aqueous solubility compared to the target compound .
(b) Aminoalkyl and Hydroxyl-Containing Analogues
- N-(6-Aminohexyl)acetamide (): The aminohexyl chain confers high water solubility and amphiphilic properties, enabling applications in drug delivery systems. The target compound’s hydroxyl group may mimic this solubility-enhancing effect but with reduced basicity .
(c) Heterocyclic and Multi-Substituted Analogues
- Trifluoromethyl-Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide exhibit enhanced binding to hydrophobic enzyme pockets due to the trifluoromethyl group. The target compound’s hydroxyl group could instead facilitate interactions with polar residues .
- Pyridazinyl and Bithiophene Derivatives (): These compounds, such as N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chloro-6-fluorophenyl)acetamide, demonstrate the role of extended π-systems in modulating biological activity. The target compound’s simpler structure may prioritize synthetic accessibility over target specificity .
Q & A
Q. What are the key synthetic pathways for N-(2-fluoro-6-hydroxyphenyl)acetamide, and how are reaction conditions optimized to ensure purity?
The synthesis typically involves multi-step reactions, including fluorination, hydroxylation, and acetylation. Critical parameters include temperature control (e.g., reflux conditions for cyclization), solvent selection (polar aprotic solvents for solubility), and catalyst use (e.g., Pd for coupling reactions). Analytical techniques like NMR and HPLC are employed to monitor intermediates and confirm final purity .
Q. How do the structural features of this compound influence its physicochemical properties?
The 2-fluoro and 6-hydroxy substituents on the phenyl ring create steric and electronic effects, impacting solubility and stability. Hydrogen bonding from the hydroxyl group enhances water solubility, while the fluorine atom increases lipophilicity, affecting partition coefficients. These properties are validated via computational modeling (e.g., DFT) and experimental data like logP measurements .
Q. What methods are recommended for assessing the stability of this compound under varying pH and temperature conditions?
Accelerated stability studies using HPLC under acidic, neutral, and alkaline conditions (pH 1–12) at 40–60°C can identify degradation pathways (e.g., hydrolysis of the acetamide group). Mass spectrometry detects degradation products, while Arrhenius plots predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound?
Target-specific assays (e.g., enzyme inhibition using fluorogenic substrates) and cell-based models (e.g., cancer cell lines for cytotoxicity) are prioritized. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related targets (e.g., kinases, receptors) are calculated. Orthogonal assays (e.g., SPR for binding affinity) validate hits .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
Systematic substitution at the phenyl ring (e.g., replacing fluorine with chloro or methoxy groups) and acetamide modification (e.g., alkyl vs. aryl groups) are tested. Biological activity data are analyzed using multivariate regression to identify pharmacophores. Computational tools (e.g., CoMFA) map electrostatic and steric contributions .
Q. How should researchers address contradictions in reported bioactivity data for fluorinated acetamide derivatives?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:
- Replicating studies under standardized protocols (e.g., CLIA guidelines).
- Using high-purity batches (≥98%, confirmed via HPLC).
- Cross-validating results with orthogonal assays (e.g., in vivo models for cytotoxicity) .
Q. What advanced techniques elucidate the molecular interactions of this compound with biological targets?
X-ray crystallography or cryo-EM resolves binding modes in protein-ligand complexes. Molecular dynamics simulations predict binding stability, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). Mutagenesis studies validate key residues in the binding pocket .
Q. What analytical strategies identify degradation products of this compound under oxidative stress?
LC-MS/MS with high-resolution mass spectrometry detects oxidative byproducts (e.g., hydroxylation at the phenyl ring). Forced degradation studies using H₂O₂ or UV light simulate oxidative conditions. Degradation pathways are mapped using kinetic modeling .
Q. How can computational modeling optimize the pharmacokinetic profile of this compound?
QSAR models predict ADME properties (e.g., permeability via Caco-2 assays). Molecular docking screens for off-target interactions, while PBPK modeling estimates tissue distribution. In silico tools like SwissADME prioritize derivatives with improved bioavailability .
Q. What challenges arise when scaling up the synthesis of this compound, and how are they mitigated?
Scale-up issues include exothermic reactions (controlled via jacketed reactors) and solvent recovery (distillation under reduced pressure). Process analytical technology (PAT) ensures real-time monitoring. Quality-by-design (QbD) frameworks optimize parameters like mixing speed and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
